molecular formula C19H12O5 B11457495 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one

Cat. No.: B11457495
M. Wt: 320.3 g/mol
InChI Key: MGOCGJIZLYGKBE-UHFFFAOYSA-N
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Description

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one is a compound belonging to the class of coumarins, which are benzopyrone derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the reaction of 7-methoxy-4-chromanone with appropriate reagents under controlled conditions. One common method includes the use of organic halides in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H12O5

Molecular Weight

320.3 g/mol

IUPAC Name

7-methoxy-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C19H12O5/c1-22-12-6-7-13-14(10-18(20)23-17(13)9-12)15-8-11-4-2-3-5-16(11)24-19(15)21/h2-10H,1H3

InChI Key

MGOCGJIZLYGKBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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